molecular formula C20H26N2O3 B5847973 4-Methoxy-2-[[4-[(2-methoxyphenyl)methyl]piperazin-1-yl]methyl]phenol

4-Methoxy-2-[[4-[(2-methoxyphenyl)methyl]piperazin-1-yl]methyl]phenol

Cat. No.: B5847973
M. Wt: 342.4 g/mol
InChI Key: KRDMFRHLNHQYHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Methoxy-2-[[4-[(2-methoxyphenyl)methyl]piperazin-1-yl]methyl]phenol is a complex organic compound that belongs to the class of phenols It is characterized by the presence of a methoxy group attached to the phenol ring and a piperazine moiety linked to the phenol through a methylene bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-2-[[4-[(2-methoxyphenyl)methyl]piperazin-1-yl]methyl]phenol typically involves multiple steps. One common method is the reduction of Schiff bases. The process begins with the formation of a Schiff base by reacting 4-methoxybenzaldehyde with 1-(2-methoxyphenyl)piperazine. This intermediate is then reduced using a reducing agent such as sodium borohydride (NaBH4) to yield the final product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, the purification of the final product is achieved through techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-2-[[4-[(2-methoxyphenyl)methyl]piperazin-1-yl]methyl]phenol undergoes various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The compound can be reduced to form corresponding alcohols.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenol ring.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Halogens, nitrating agents, and sulfonating agents can be used under acidic or basic conditions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and other reduced forms.

    Substitution: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

4-Methoxy-2-[[4-[(2-methoxyphenyl)methyl]piperazin-1-yl]methyl]phenol has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Methoxy-2-[[4-[(2-methoxyphenyl)methyl]piperazin-1-yl]methyl]phenol involves its interaction with specific molecular targets. It is known to bind to alpha1-adrenergic receptors, which are G protein-coupled receptors involved in various physiological processes. By modulating the activity of these receptors, the compound can influence neurotransmission and other cellular pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methoxy-2-[[4-[(2-methoxyphenyl)methyl]piperazin-1-yl]methyl]phenol stands out due to its dual methoxy groups and the presence of a piperazine ring. These structural features contribute to its unique chemical reactivity and potential biological activities, distinguishing it from other similar compounds.

Properties

IUPAC Name

4-methoxy-2-[[4-[(2-methoxyphenyl)methyl]piperazin-1-yl]methyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O3/c1-24-18-7-8-19(23)17(13-18)15-22-11-9-21(10-12-22)14-16-5-3-4-6-20(16)25-2/h3-8,13,23H,9-12,14-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRDMFRHLNHQYHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)O)CN2CCN(CC2)CC3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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